7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS No.: 90042-24-3
Cat. No.: VC15947953
Molecular Formula: C10H8N4O3
Molecular Weight: 232.20 g/mol
* For research use only. Not for human or veterinary use.
![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 90042-24-3](/images/structure/VC15947953.png)
Specification
CAS No. | 90042-24-3 |
---|---|
Molecular Formula | C10H8N4O3 |
Molecular Weight | 232.20 g/mol |
IUPAC Name | 7-hydroxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
Standard InChI | InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17) |
Standard InChI Key | JBEMFUWENRSJFD-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a quinoxaline ring system fused with a 1,2,4-triazole moiety. Key substituents include a hydroxyl group (-OH) at the 7-position and a methyl group (-CH) at the 5-position of the triazole ring (Figure 1) . These groups influence its electronic distribution, solubility, and interaction with biological targets.
Table 1: Key Structural and Physicochemical Properties
The hydroxyl group enhances hydrogen-bonding capacity, while the methyl group contributes to hydrophobic interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to confirm its structure. For example, the -NMR spectrum in dimethyl sulfoxide (DMSO-d) exhibits signals at δ 7.88 (s, 1H, H-6) and δ 8.67 (s, 1H, H-9), corresponding to aromatic protons, alongside broad singlets for NH groups at δ 12.15 and 13.20 . IR spectra reveal characteristic absorption bands for carbonyl (C=O) stretches at 1634–1675 cm and hydroxyl (-OH) vibrations at 3231–3451 cm .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of triazoloquinoxaline derivatives typically involves cyclocondensation reactions. One reported method starts with 6,7-dichloroquinoxaline-3(4H)-one, which undergoes hydrazine substitution followed by acid-catalyzed cyclization . For instance, treatment of 2-(ethoxycarbonylhydrazino)-6,7-dichloro-quinoxalin-3(4H)-one with concentrated sulfuric acid yields the triazoloquinoxaline core, with subsequent functionalization introducing the methyl and hydroxyl groups .
Key Reaction Steps:
-
Hydrazine Substitution:
-
Cyclization:
Acid-mediated ring closure forms the triazolo[4,3-a]quinoxaline scaffold. -
Functionalization:
Methylation and hydroxylation are achieved via nucleophilic substitution or oxidation .
Chemical Reactivity
The hydroxyl group at position 7 participates in electrophilic aromatic substitution, enabling derivatization (e.g., sulfonation, nitration) . The carbonyl groups at positions 1 and 4 are susceptible to nucleophilic attack, facilitating the formation of Schiff bases or thiosemicarbazones .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Triazoloquinoxaline Derivatives
The 7-hydroxy-5-methyl derivative’s unique substituents confer improved solubility and target affinity compared to halogenated analogs, making it a promising candidate for further optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume